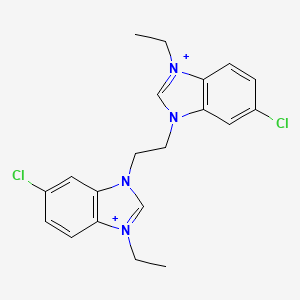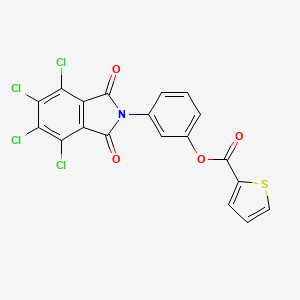
3,3'-ethane-1,2-diylbis(5-chloro-1-ethyl-1H-3,1-benzimidazol-3-ium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM is a complex organic compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This specific compound is characterized by the presence of two benzodiazole units, each substituted with chlorine and ethyl groups. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole core through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives. Subsequent steps involve the introduction of chlorine and ethyl substituents through halogenation and alkylation reactions, respectively. The final step involves the coupling of two benzodiazole units via an ethylene bridge, which can be achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzodiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are used for halogenation, while alkylating agents like ethyl bromide (C2H5Br) are used for alkylation.
Major Products
The major products formed from these reactions include various substituted benzodiazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-CHLORO-1-ETHYL-3-METHYL-1,3-BENZODIAZOL-1-IUM
- 6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM
- 6-CHLORO-1,3-BENZODIAZOL-1-IUM
Uniqueness
The uniqueness of 6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM lies in its dual benzodiazole structure, which enhances its ability to interact with multiple biological targets simultaneously. This dual structure also provides greater stability and versatility in chemical reactions compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C20H22Cl2N4+2 |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
5-chloro-3-[2-(6-chloro-3-ethylbenzimidazol-3-ium-1-yl)ethyl]-1-ethylbenzimidazol-1-ium |
InChI |
InChI=1S/C20H22Cl2N4/c1-3-23-13-25(19-11-15(21)5-7-17(19)23)9-10-26-14-24(4-2)18-8-6-16(22)12-20(18)26/h5-8,11-14H,3-4,9-10H2,1-2H3/q+2 |
Clé InChI |
FDWPKTHIUBPYRX-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=CN(C2=C1C=CC(=C2)Cl)CCN3C=[N+](C4=C3C=C(C=C4)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pentanoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B12469141.png)
![4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469146.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12469153.png)

![methyl 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B12469157.png)
![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12469159.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469160.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B12469161.png)

![[2-(Diphenylphosphoryl)phenoxy]acetic acid](/img/structure/B12469177.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12469185.png)
![3-(4-(4-fluorophenylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)propan-1-ol](/img/structure/B12469208.png)
![4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B12469212.png)
